molecular formula C19H18N2O5 B2606537 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 941934-46-9

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2606537
CAS No.: 941934-46-9
M. Wt: 354.362
InChI Key: UUZDZVGALQZBIS-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole core linked to a substituted phenyl group via a carboxamide bridge. The phenyl moiety is modified with a methoxy group at the 4-position and a 2-oxopyrrolidinyl group at the 3-position.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-24-15-7-5-13(10-14(15)21-8-2-3-18(21)22)20-19(23)12-4-6-16-17(9-12)26-11-25-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZDZVGALQZBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . The reaction conditions often involve the formation of Schiff base intermediates, which are then reduced to yield the desired pyrrolidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and pyrrolidinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzodioxole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of benzodioxole, methoxy, and 2-oxopyrrolidinyl groups. Comparisons with similar carboxamide derivatives reveal critical differences in substituents and biological profiles:

Compound Name Core Structure Key Substituents Biological Activity Metabolic Stability
Target Compound Benzodioxole 4-methoxy, 3-(2-oxopyrrolidin-1-yl)phenyl Undisclosed (hypothesized antineoplastic) Unknown
Tulmimetostatum Benzodioxole 7-chloro, trans-4-(3-methoxyazetidin-1-yl)cyclohexyl, methylthio-pyridinylmethyl Antineoplastic Likely stable (no reported instability)
N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide Benzodioxole-thiazole hybrid 4-nitroanilino, tautomeric thiazole Antimicrobial (hypothesized) Tautomerism may affect stability
3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide Dihydroisoxazole 2-butyl-5-chloroimidazole, trifluoromethylphenyl Undisclosed Unstable in plasma/urine; requires acidification

Key Observations:

  • Tulmimetostatum shares the benzodioxole-carboxamide backbone but incorporates bulky substituents (e.g., cyclohexyl, azetidine) that likely enhance target selectivity in anticancer applications .
  • The dihydroisoxazole derivative () highlights the impact of electron-withdrawing groups (trifluoromethyl) on metabolic instability, necessitating specialized bioanalytical handling .

Metabolic and Stability Profiles

  • The target compound’s 2-oxopyrrolidinyl group may confer metabolic resistance compared to the dihydroisoxazole derivative, which undergoes hydrolysis . However, without direct data, this remains speculative.

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O4C_{16}H_{16}N_{2}O_{4}, with a molecular weight of approximately 300.314g/mol300.314\,g/mol . Its structure includes a methoxy group, a pyrrolidinone moiety, and a benzodioxole ring, which contribute to its biological activity.

Sigma Receptor Interaction

One of the primary mechanisms by which this compound exerts its effects is through interaction with sigma receptors. These receptors are involved in various physiological processes, including calcium signaling, neurotransmitter modulation, and cellular survival pathways .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by modulating calcium influx in neurons. This modulation can enhance neuronal survival and function, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was shown to selectively inhibit the thioredoxin system in cancer cells, leading to increased oxidative stress and apoptosis . The anti-cancer efficacy was evaluated using MTT assays across different cell lines, revealing significant inhibition of tumor growth.

Table 1: In Vitro Anti-Cancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism
MAZ2HeLa15TrxR inhibition
MAZ2Molm-1310TrxR inhibition
MAZ2NB412TrxR inhibition

In Vivo Studies

Animal studies have also been conducted to evaluate the compound's efficacy in tumor-bearing models. These studies reported that treatment with this compound led to reduced tumor sizes without significant toxicity to normal tissues .

Case Studies

Case Study 1: Neuroprotective Effects
A study involving the administration of this compound in a mouse model of neurodegeneration showed promising results. Mice treated with the compound exhibited improved cognitive function and reduced neuronal loss compared to untreated controls. The mechanism was attributed to enhanced sigma receptor activation leading to better calcium homeostasis within neurons .

Case Study 2: Anti-Cancer Efficacy
In another study focused on leukemia treatment, the compound was tested against various leukemia cell lines. Results indicated that it significantly inhibited cell proliferation by targeting the thioredoxin reductase pathway, which is often upregulated in cancer cells . The selectivity for cancer cells over normal cells highlights its potential as a therapeutic agent.

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